2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with dimethoxy, methyl, and benzimidazole groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multiple steps The initial step often includes the formation of the chromen-2-one core, which can be achieved through the condensation of appropriate phenolic compounds with β-ketoestersThe final step includes the coupling of the chromen-2-one derivative with a benzimidazole moiety via an acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate: This compound shares the chromen-2-one core structure and dimethoxy substitution but differs in the presence of an arylacrylate group instead of the benzimidazole moiety.
7-(carboxymethoxy)-4-methylcoumarin: This compound also contains a chromen-2-one core with a carboxymethoxy group, highlighting the versatility of the chromen-2-one scaffold.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide lies in its specific substitution pattern and the presence of both chromen-2-one and benzimidazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H25N3O5/c1-14-15-9-10-19(30-3)23(31-4)22(15)32-24(29)16(14)13-21(28)25-12-11-20-26-17-7-5-6-8-18(17)27(20)2/h5-10H,11-13H2,1-4H3,(H,25,28) |
InChI Key |
PUHUAFRSRALEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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